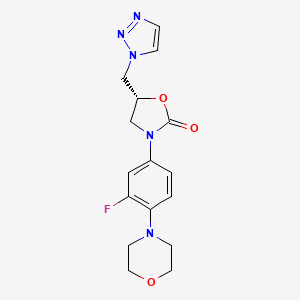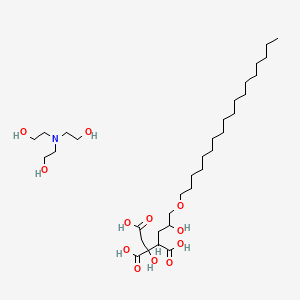
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt is a complex organic compound It is a derivative of citric acid, where one of the carboxyl groups is esterified with a hydroxypropyl group that is further substituted with an octadecyloxy group The compound is then neutralized with triethanolamine to form its salt
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt involves multiple steps:
Esterification: The initial step involves the esterification of citric acid with a hydroxypropyl group. This can be achieved using an acid catalyst under reflux conditions.
Substitution: The hydroxypropyl ester is then reacted with octadecyloxy group under basic conditions to form the desired ester.
Neutralization: The final step involves neutralizing the ester with triethanolamine to form the triethanolamine salt.
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used as an additive in cosmetics and personal care products for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism by which 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. Pathways involved may include metabolic pathways where the compound acts as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar compounds to 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2-hydroxy-3-(octadecyloxy)propyl)ester, triethanolamine salt include:
Citric acid esters: These compounds have similar ester groups but lack the octadecyloxy substitution.
Triethanolamine salts: These salts have similar neutralizing agents but different ester groups.
Fatty acid esters: These compounds have similar long-chain alkoxy groups but different carboxylic acid backbones.
The uniqueness of this compound lies in its specific combination of ester and salt groups, which confer unique properties and applications.
Properties
CAS No. |
72987-41-8 |
|---|---|
Molecular Formula |
C33H65NO12 |
Molecular Weight |
667.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,5-dihydroxy-6-octadecoxyhexane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H50O9.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-21-22(28)19-23(25(31)32)27(35,26(33)34)20-24(29)30;8-4-1-7(2-5-9)3-6-10/h22-23,28,35H,2-21H2,1H3,(H,29,30)(H,31,32)(H,33,34);8-10H,1-6H2 |
InChI Key |
XETHGBJYGOJWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CC(C(=O)O)C(CC(=O)O)(C(=O)O)O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


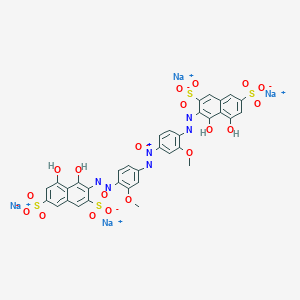
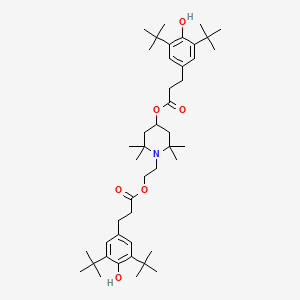
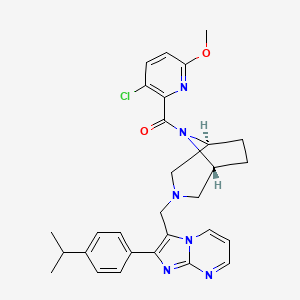
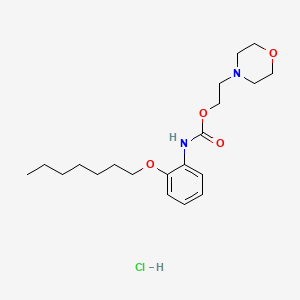
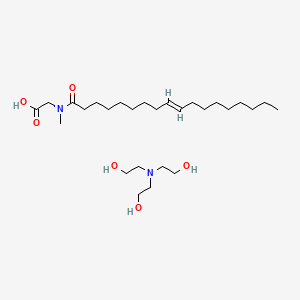
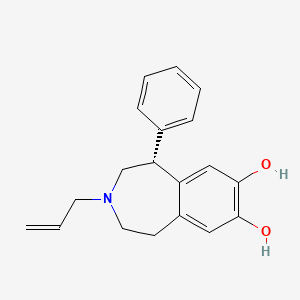
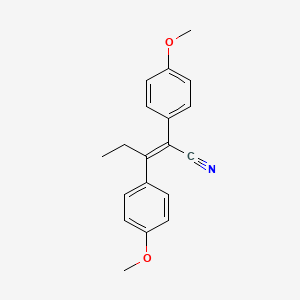
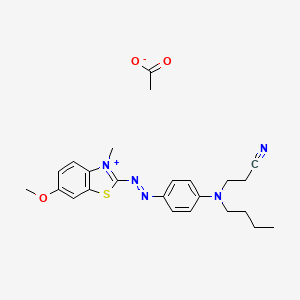
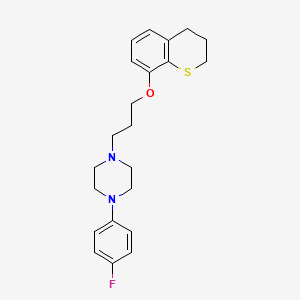
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)
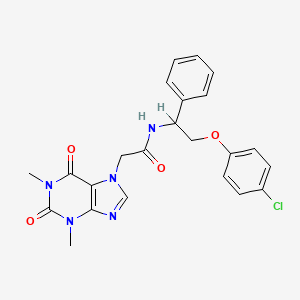
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
